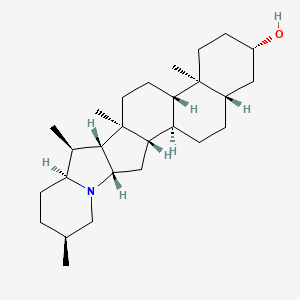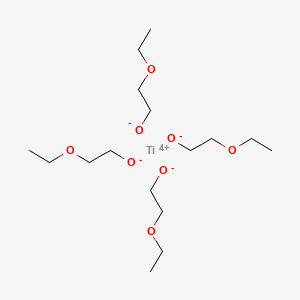
Titanium(4+) 2-ethoxyethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) 2-ethoxyethanolate, also known as titanium(IV) ethoxide, is a chemical compound with the formula Ti(OCH2CH3)4. It is a colorless liquid that is soluble in organic solvents but hydrolyzes readily. This compound is commonly used in organic synthesis and materials science due to its reactivity and ability to form titanium dioxide upon hydrolysis .
Preparation Methods
Titanium(4+) 2-ethoxyethanolate is typically prepared by treating titanium tetrachloride with ethanol in the presence of an amine. The reaction can be represented as follows: [ \text{TiCl}_4 + 4 \text{EtOH} + 4 \text{Et}_3\text{N} \rightarrow \text{Ti(OEt)}_4 + 4 \text{Et}_3\text{NHCl} ] This method ensures the formation of this compound with high purity, which can be confirmed using proton NMR spectroscopy .
Chemical Reactions Analysis
Titanium(4+) 2-ethoxyethanolate undergoes various chemical reactions, including:
Hydrolysis: It readily hydrolyzes in the presence of water to form titanium dioxide and ethanol. [ \text{Ti(OEt)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{EtOH} ]
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: The ethoxy groups can be substituted with other ligands, such as alkoxides or carboxylates, under appropriate conditions.
Scientific Research Applications
Titanium(4+) 2-ethoxyethanolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of titanium(4+) 2-ethoxyethanolate primarily involves its hydrolysis to form titanium dioxide. Titanium dioxide exhibits photocatalytic properties, which are utilized in various applications. The compound targets phosphoesters on nucleotides, influencing biological pathways and potentially serving as an anticancer agent .
Comparison with Similar Compounds
Titanium(4+) 2-ethoxyethanolate can be compared with other titanium alkoxides, such as:
Titanium methoxide (Ti(OMe)4): Similar to the ethoxide, it exists as a tetramer with an octahedral coordination environment.
Titanium isopropoxide (Ti(OiPr)4): Unlike the ethoxide, it exists as a monomer due to the steric bulk of the isopropyl groups.
Zirconium ethoxide (Zr(OEt)4): Structurally similar to this compound, it is used in similar applications.
This compound is unique due to its specific reactivity and applications in forming titanium dioxide, which is widely used in various fields.
Properties
CAS No. |
71965-15-6 |
|---|---|
Molecular Formula |
C16H36O8Ti |
Molecular Weight |
404.32 g/mol |
IUPAC Name |
2-ethoxyethanolate;titanium(4+) |
InChI |
InChI=1S/4C4H9O2.Ti/c4*1-2-6-4-3-5;/h4*2-4H2,1H3;/q4*-1;+4 |
InChI Key |
VYAFFHVUTBDKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].CCOCC[O-].CCOCC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


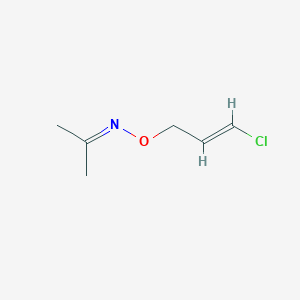
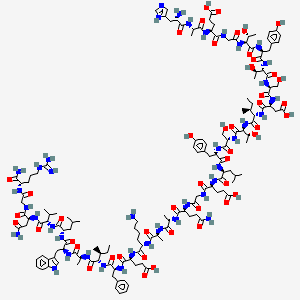
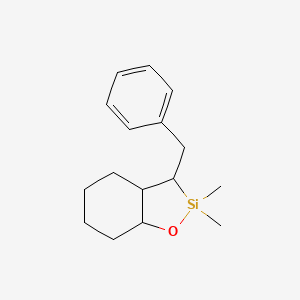
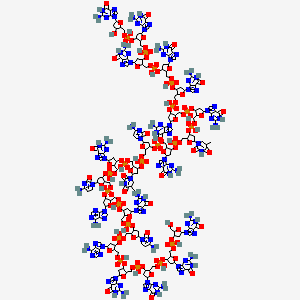

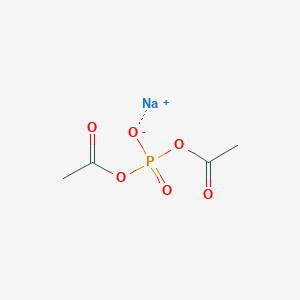

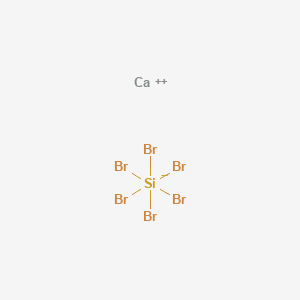
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
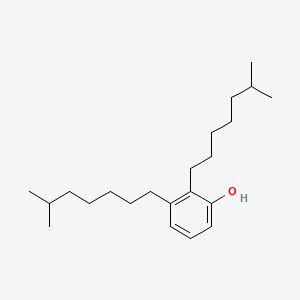
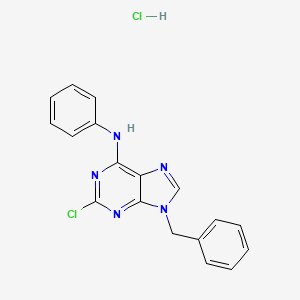
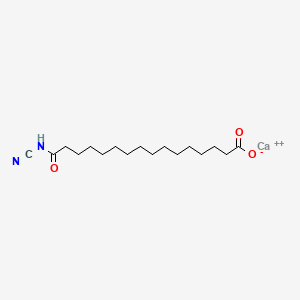
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
